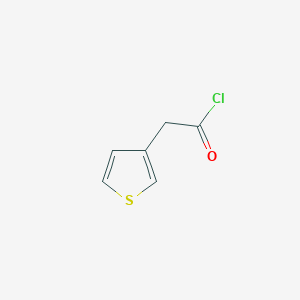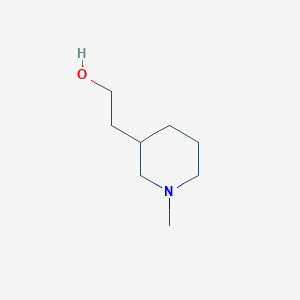
Ethyl 3-aminobutanoate hydrochloride
Übersicht
Beschreibung
Ethyl 3-aminobutanoate hydrochloride, also known as (S)-Ethyl 3-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 187876-47-7 . It has a molecular weight of 167.64 . The IUPAC name for this compound is ethyl (3S)-3-aminobutanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 3-aminobutanoate hydrochloride is 1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
Ethyl 3-aminobutanoate hydrochloride is a solid at room temperature . It has a molecular weight of 167.64 . The compound’s InChI code is 1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 .
Wissenschaftliche Forschungsanwendungen
α-Alkylation of β-aminobutanoates
- Dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates are alkylated to produce enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987).
Tandem Ring Opening and Oximation
- Ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate reacts with hydroxylamine hydrochloride, leading to the formation of ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate through a tandem ring opening and oximation process (Saravanan, Babu, & Muthusubramanian, 2007).
Synthesis of Chiral Synthons
- Ethyl (R)-4-cyano-3-hydroxybutanoate, a related compound, is an important chiral synthon for the synthesis of drugs like atorvastatin and l-carnitine, as well as (R)-4-amino-3-hydroxybutanoic acid (You, Liu, & Zheng, 2013).
Investigation in Wine Chemistry
- Ethyl 2-hydroxy-3-methylbutanoate, another related compound, has been studied for its role in wine chemistry, particularly in relation to lactic acid bacteria esterase activity and its impact on wine aroma (Gammacurta et al., 2018).
Biosynthesis of Chiral Drugs
- Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs like statins, is produced via biocatalysis, which offers a low-cost and high-yield method with high enantioselectivity (Ye, Ouyang, & Ying, 2011).
Pyrolysis Kinetics Study
- The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, another derivative, have been examined, contributing to the understanding of reaction mechanisms and product distributions in pyrolysis (Dominguez et al., 1996).
Biocatalytic Synthesis
- The microbial asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been achieved using specific enzymes, demonstrating the potential for biocatalytic processes in the synthesis of optically active compounds (Shimizu et al., 1990).
Enzymatic Approaches in Synthesis
- Enzymatic methods have been used to synthesize ethyl (R)-4-chloro-3-hydroxybutanoate, a compound important in pharmaceutical synthesis (Yamamoto, Matsuyama, & Kobayashi, 2002).
Bioreduction in Two-Phase Systems
- The bioreduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydrobutanoate has been improved by using a water/n-butyl acetate two-phase system, increasing the yield and enantiometric excess value (Xu et al., 2006).
Sensory Analysis in Wine
- The impact of ethyl 3-hydroxybutanoate enantiomers on the aroma of wine has been studied, showing different aromatic nuances and their contribution to the perception of fruity aromas in wine (Lytra et al., 2014).
Safety and Hazards
Ethyl 3-aminobutanoate hydrochloride is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing off with soap and plenty of water in case of skin contact . In case of eye contact, it is recommended to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Eigenschaften
IUPAC Name |
ethyl 3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVBSAIYXBEVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-aminobutanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)







